N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide
Overview
Description
N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide, commonly known as BCTC, is a chemical compound that belongs to the thioamides family. It is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor, which is found in sensory neurons.
Mechanism of Action
The N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide receptor is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. Activation of the this compound receptor leads to the influx of calcium ions into the cell, which triggers pain and inflammation. BCTC selectively blocks the this compound receptor, thereby reducing the influx of calcium ions and inhibiting pain and inflammation.
Biochemical and Physiological Effects:
BCTC has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. Additionally, BCTC has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, BCTC has also been shown to have off-target effects, including inhibition of other ion channels, which may limit its therapeutic potential.
Advantages and Limitations for Lab Experiments
BCTC is a selective antagonist of the N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide receptor, which makes it a valuable tool for studying the role of this compound in various diseases. Additionally, BCTC has been shown to have low toxicity in animal models, which makes it a suitable candidate for further preclinical and clinical studies. However, BCTC has also been shown to have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of BCTC. First, further preclinical and clinical studies are needed to determine the safety and efficacy of BCTC in humans. Additionally, the off-target effects of BCTC need to be further characterized to determine their potential impact on its therapeutic potential. Finally, the development of more selective N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide antagonists may lead to the discovery of more effective treatments for pain, inflammation, and cancer.
Scientific Research Applications
BCTC has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. Its selective antagonism of the N-(4-bromophenyl)-2-(cyclohexylamino)-2-thioxoacetamide receptor has been shown to reduce pain and inflammation in animal models. Additionally, BCTC has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-(4-bromophenyl)-2-(cyclohexylamino)-2-sulfanylideneacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2OS/c15-10-6-8-12(9-7-10)16-13(18)14(19)17-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHNOBHJXMEYQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.